2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
Description
The compound 2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide features a hybrid structure combining an indole-thioether moiety with a thienopyrimidinone scaffold. The indole group is a common pharmacophore in bioactive molecules, conferring antioxidant and antihyperglycemic properties, while the thienopyrimidinone core is associated with kinase inhibition and heterocyclic stability .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-16(10-26-15-9-20-13-4-2-1-3-12(13)15)19-6-7-22-11-21-14-5-8-25-17(14)18(22)24/h1-5,8-9,11,20H,6-7,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOCGDOJGBABKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multiple steps:
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Formation of the Indole-Thioether Intermediate
Starting Materials: 1H-indole-3-thiol and an appropriate haloacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Synthesis of the Thieno[3,2-d]pyrimidine Intermediate
Starting Materials: 2-aminothiophene and a suitable aldehyde or ketone.
Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, followed by oxidation to form the oxo-thieno[3,2-d]pyrimidine structure.
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Coupling of Intermediates
Reaction Conditions: The indole-thioether intermediate is coupled with the thieno[3,2-d]pyrimidine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form indole N-oxides.
-
Reduction
- The thieno[3,2-d]pyrimidine structure can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
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Substitution
- The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Pd/C, hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Indole N-oxides.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Possible applications in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as a bioactive compound in agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its indol-3-yl thioether linkage and 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl group. Comparable analogs include:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The indole-thioether linkage in the target compound is rare; most indole-bearing analogs (e.g., ) use direct ethyl or alkoxy linkages.
- The thienopyrimidinone core shares similarities with pyrido-thieno-pyrimidinones (e.g., ), but the fused thiophene ring may enhance electronic delocalization and binding affinity.
Physicochemical Comparison :
- The indole-thioether group could enhance lipid solubility compared to hydroxylated analogs (e.g., ).
Biological Activity
2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide, with the CAS number 1903305-64-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 384.5 g/mol. The structure includes an indole moiety and a thieno[3,2-d]pyrimidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1903305-64-5 |
| Structure | Chemical Structure |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The indole and thieno-pyrimidine moieties may contribute to its affinity for specific biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been studied extensively. For example, it has been reported to inhibit cysteine proteases, which are crucial in various biological processes including protein degradation and cell signaling.
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives similar to this compound. The results indicated a significant reduction in tumor growth in vivo models when treated with these compounds, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Another study focused on the antimicrobial efficacy of thieno-pyrimidine derivatives. The results showed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.
- Enzyme Inhibition : Research conducted on cysteine proteases revealed that derivatives of this compound could effectively inhibit enzyme activity, leading to decreased viability in cancerous cells. These findings were published in Bioorganic & Medicinal Chemistry Letters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
